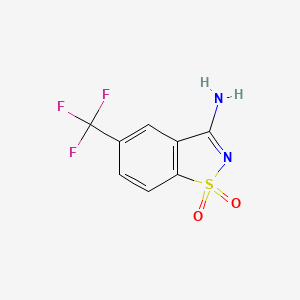
(2S,5S)-5-Cyclopropylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a cyclopropyl group attached to a pyrrolidine ring. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions using diazo compounds or other cyclopropylating agents.
Industrial Production Methods
Industrial production of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid often employs continuous flow reactors to enhance the efficiency and yield of the synthesis. Continuous flow biocatalysis has been shown to be particularly effective in producing chiral compounds with high enantioselectivity . This method allows for better control of reaction conditions and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The cyclopropyl group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,5R)-5-ethyloxolane-2-carboxylic acid
- ®-Lactic acid
- (2R,5R)-2-t-Butyl-5-methyl-1,3-dioxolan-4-one
Uniqueness
rac-(2R,5R)-5-cyclopropylpyrrolidine-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct stereochemical and electronic properties. This makes it a valuable compound for studying stereoselective reactions and for use in applications requiring high enantioselectivity .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2S,5S)-5-cyclopropylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h5-7,9H,1-4H2,(H,10,11)/t6-,7-/m0/s1 |
Clave InChI |
WEMQMSRIIQQSGW-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@H](N[C@@H]1C2CC2)C(=O)O |
SMILES canónico |
C1CC1C2CCC(N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





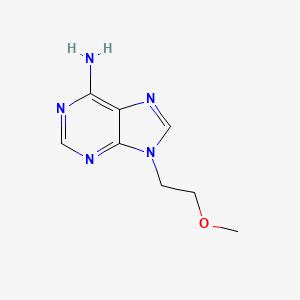


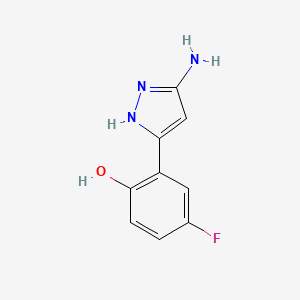
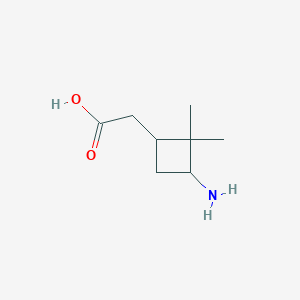
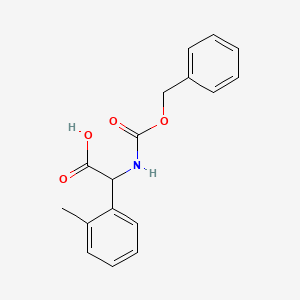

![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)
![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)

